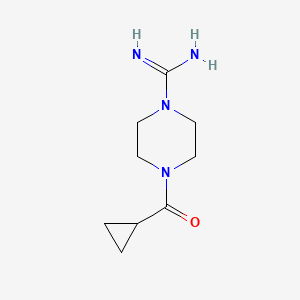

4-(Cyclopropanecarbonyl)pipérazine-1-carboximidamide

Vue d'ensemble

Description

“4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide” is a compound that has been mentioned in patents related to pharmaceutical formulations . It is used in the formulation of drugs in a solid dispersion with a matrix polymer that exhibits low hygroscopicity and high softening temperature, such as copovidone . This compound is used to increase the bioavailability of the drug .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide”, has been discussed in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

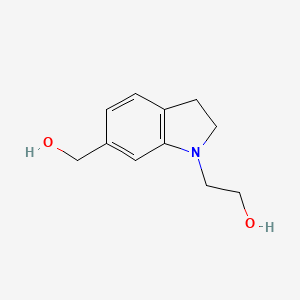

The molecular structure of “4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide” is represented by the linear formula C24H23FN4O3 . The InChI code for this compound is 1S/C24H23FN4O3/c25-20-8-5-15 (14-21-17-3-1-2-4-18 (17)22 (30)27-26-21)13-19 (20)24 (32)29-11-9-28 (10-12-29)23 (31)16-6-7-16/h1-5,8,13-14,16,26H,6-7,9-12H2, (H,27,30) .Mécanisme D'action

Target of Action

The primary targets of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide are the enzymes Poly (ADP-ribose) Polymerase-1 (PARP-1) and PARP-2 . These enzymes play a crucial role in the cellular response to DNA damage, making them important targets for cancer therapy .

Mode of Action

4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide interacts with its targets by inhibiting the activity of both PARP-1 and PARP-2 . This inhibition prevents these enzymes from recognizing and binding to DNA single or double-strand breaks, thereby disrupting the DNA damage response .

Biochemical Pathways

The inhibition of PARP-1 and PARP-2 by 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide affects the DNA damage response pathway . Normally, these enzymes are rapidly activated following DNA damage, where they bind to DNA breaks and produce long chains of poly (ADP-ribose) (PAR) within the cell nucleus . This activity is central to the DNA repair process and other cellular functions, including gene amplification and transcriptional regulation, cell division, differentiation, apoptosis, and chromosome stability .

Pharmacokinetics

The pharmacokinetic properties of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide include good oral bioavailability and a favorable pharmacokinetic profile . These properties contribute to the compound’s bioavailability, making it effective in vivo .

Result of Action

The inhibition of PARP-1 and PARP-2 by 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide results in the disruption of the DNA damage response . This disruption can lead to the death of cancer cells, particularly those deficient in BRCA1 and BRCA2 . The compound shows standalone activity against BRCA1-deficient breast cancer cell lines .

Avantages Et Limitations Des Expériences En Laboratoire

4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide is a useful compound for laboratory experiments due to its availability and low cost. It is also relatively stable and can be stored for long periods of time without significant degradation. Furthermore, the condensation reaction used to synthesize 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide is relatively simple and can be easily scaled up for larger scale synthesis. However, 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide is not suitable for use in drug development due to its low bioavailability and lack of oral bioavailability.

Orientations Futures

The potential future directions for 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide include its use in the development of new drugs and therapies. 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide could be used as a starting material for the synthesis of new drugs and therapies, such as those targeting fatty acid synthase and enzymes involved in the metabolism of amino acids. In addition, 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide could be used as a ligand in transition metal-catalyzed reactions, such as the Heck reaction, for the synthesis of new bioactive compounds. Finally, 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide could be used in the development of new anti-inflammatory and antioxidant agents.

Applications De Recherche Scientifique

Formulations Pharmaceutiques

Le composé est utilisé dans les formulations pharmaceutiques. Il est combiné avec un polymère matriciel présentant une faible hygroscopicité et une température de ramollissement élevée, tel que la copovidone . Cette formulation augmente la biodisponibilité du médicament .

Traitement du Cancer

Le composé est utilisé dans le traitement du cancer, soit en tant qu'agent unique, soit en association avec d'autres thérapies . La formulation pharmaceutique du composé est utilisée pour augmenter sa biodisponibilité, ce qui peut améliorer son efficacité dans le traitement du cancer .

Compositions de Dispersion Solide

Le composé est utilisé dans des compositions de dispersion solide avec un polymère matriciel présentant une faible hygroscopicité et une température de ramollissement élevée . Cela augmente la biodisponibilité et/ou la stabilité du composé .

Chargement en Médicaments

Le composé est utilisé dans de nouvelles compositions pharmaceutiques avec un chargement en médicament amélioré . Cela peut améliorer l'efficacité du médicament dans ses applications .

Amélioration de la Biodisponibilité

Le composé est utilisé dans les formulations pharmaceutiques pour augmenter sa biodisponibilité . Cela peut améliorer l'efficacité du médicament dans ses applications .

Amélioration de la Stabilité

Le composé est utilisé dans les formulations pharmaceutiques pour augmenter sa stabilité . Cela peut améliorer la durée de conservation du médicament dans ses applications .

Analyse Biochimique

Biochemical Properties

4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with enzymes such as poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms . The compound binds to the active site of PARP, inhibiting its activity and thereby affecting DNA repair processes. Additionally, 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide interacts with various proteins and biomolecules, influencing cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PARP activity by 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide leads to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis in certain cell types . This compound also affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.

Molecular Mechanism

At the molecular level, 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic domain of PARP, inhibiting its enzymatic activity and preventing the formation of poly (ADP-ribose) chains . This inhibition disrupts DNA repair processes and leads to the accumulation of DNA damage. Additionally, 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide can lead to sustained inhibition of PARP activity and persistent DNA damage in cells . These effects highlight the importance of considering the temporal dynamics of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity without causing significant toxicity . At higher doses, 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound affects the activity of enzymes involved in DNA repair and cellular metabolism, leading to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular homeostasis.

Transport and Distribution

Within cells and tissues, 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight . Studies have shown that 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide can accumulate in specific cellular compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide may localize to the nucleus, where it interacts with nuclear proteins and influences DNA repair processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

4-(cyclopropanecarbonyl)piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c10-9(11)13-5-3-12(4-6-13)8(14)7-1-2-7/h7H,1-6H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBCMKGDIDGBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493227.png)

![5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1493229.png)

![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493238.png)

![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol](/img/structure/B1493240.png)

![(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493244.png)

![8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1493245.png)

![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1493247.png)

![3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493249.png)